Cas no 2158-03-4 (Piperidine-1-carboxamide)

Piperidine-1-carboxamide is a versatile heterocyclic compound featuring a piperidine ring linked to a carboxamide functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s stability and reactivity enable its use in amidation reactions and as a building block for more complex molecules. Its piperidine moiety contributes to enhanced solubility and bioavailability in drug design. Piperidine-1-carboxamide is also employed in catalysis and material science due to its ability to act as a ligand or modifier. The compound’s well-defined properties ensure reproducibility in research and industrial applications.
Piperidine-1-carboxamide structure
Piperidine-1-carboxamide structure
Product Name:Piperidine-1-carboxamide
CAS No:2158-03-4
MF:C6H12N2O
MW:128.172281265259
CID:279309
PubChem ID:72887
Update Time:2025-10-19

Piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Piperidine-1-carboxamide
    • 1-Piperidinecarboxamide
    • 1-Carbamylpiperidine
    • dihydropyridine amide
    • N,N-Pentamethyleneurea
    • N-carbamoylpiperidine
    • piperidine carboxamide
    • piperidine-amide
    • Piperidine-N-carbonic acid amide
    • piperidino carboxamide
    • piperidylcarboxamide
    • BRN 0112517
    • 1-carbamoylpiperidine
    • 2158-03-4
    • 1-Piperidinecarboxamide, 99%
    • JSPCTNUQYWIIOT-UHFFFAOYSA-N
    • Z56917364
    • UNII-5B92J0WM0S
    • PIPERIDINE, 1-(AMINOCARBONYL)-
    • NS00048586
    • EINECS 218-476-5
    • J-014155
    • AL-398/25017069
    • NSC108219
    • EN300-06077
    • A911388
    • DTXSID4062220
    • piperidine amide
    • NSC-108219
    • AKOS000200494
    • PIPERIDINE-N-CARBOXAMIDE
    • CAA15803
    • SCHEMBL5457
    • NSC 108219
    • piperidine-1-carbimidic acid
    • SCHEMBL10517622
    • 5B92J0WM0S
    • HS-4057
    • 5-20-02-00485 (Beilstein Handbook Reference)
    • DTXCID4036510
    • MDL: MFCD00075305
    • Inchi: 1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
    • InChI Key: JSPCTNUQYWIIOT-UHFFFAOYSA-N
    • SMILES: O=C(N)N1CCCCC1

Computed Properties

  • Exact Mass: 128.09500
  • Monoisotopic Mass: 128.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0754 (rough estimate)
  • Melting Point: 104-106 °C(lit.)
  • Boiling Point: 227.3℃ at 760 mmHg
  • Flash Point: 91.2°C
  • Refractive Index: 1.4880 (estimate)
  • PSA: 46.33000
  • LogP: 1.18920
  • Solubility: Not determined

Piperidine-1-carboxamide Security Information

  • WGK Germany:3
  • RTECS:TM5975700
  • Storage Condition:Sealed in dry,2-8°C

Piperidine-1-carboxamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Piperidine-1-carboxamide Production Method

Additional information on Piperidine-1-carboxamide

Piperidine-1-carboxamide (CAS No. 2158-03-4): A Comprehensive Overview

Piperidine-1-carboxamide (CAS No. 2158-03-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-piperidinecarboxamide, is characterized by its unique chemical structure, which includes a piperidine ring and a carboxamide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of Piperidine-1-carboxamide can be represented as C6H13NO2. The piperidine ring, a six-membered heterocyclic amine, is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The carboxamide group, on the other hand, adds polarity and hydrogen-bonding capabilities, enhancing the compound's solubility and binding affinity.

Recent studies have highlighted the potential of Piperidine-1-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that derivatives of Piperidine-1-carboxamide exhibit neuroprotective properties by modulating specific neurotransmitter systems and reducing oxidative stress. These findings suggest that Piperidine-1-carboxamide and its derivatives could be valuable candidates for the development of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective effects, Piperidine-1-carboxamide has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that certain derivatives of Piperidine-1-carboxamide can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This makes them promising candidates for the development of anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The pharmacokinetic properties of Piperidine-1-carboxamide have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable metabolic stability, making it suitable for oral administration. These properties are crucial for the development of effective drug formulations that can be easily administered to patients.

Clinical trials are currently underway to evaluate the safety and efficacy of Piperidine-1-carboxamide and its derivatives in various therapeutic settings. Preliminary results from phase I trials have indicated that these compounds are well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. Further clinical trials are needed to confirm these findings and establish the optimal dosing regimens for different indications.

Beyond its therapeutic applications, Piperidine-1-carboxamide has also found use in chemical synthesis as a building block for more complex molecules. Its reactivity and functional group versatility make it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers continue to explore new synthetic routes to produce Piperidine-1-carboxamide more efficiently and cost-effectively.

In conclusion, Piperidine-1-carboxamide (CAS No. 2158-03-4) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure confers a range of biological activities, making it a valuable candidate for the development of new drugs targeting neurodegenerative diseases, inflammation, and other conditions. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its use in improving patient outcomes.

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